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Compound of Interest

Compound Name: Silicon tetrafluoride

Cat. No.: B013052

The selection of an appropriate etchant gas is critical for achieving high selectivity and desired
etch rates when patterning silicon nitride (SisNa4) films, especially in the fabrication of advanced
semiconductor devices where underlying layers of silicon dioxide (SiOz) or silicon (Si) must be
preserved. This guide compares the performance of three common fluorine-containing plasmas
—SiFa, SFe, and CFsa—for the selective etching of silicon nitride.

Key Performance Metrics

The effectiveness of these etchants is evaluated based on two primary metrics:

o Etch Rate: The speed at which the silicon nitride layer is removed, typically measured in
nanometers per minute (nm/min).

o Selectivity: The ratio of the etch rate of silicon nitride to the etch rate of another material,
such as silicon dioxide (SizsN4/SiO2) or silicon (SisN4/Si). High selectivity is crucial to prevent
the unintentional etching of underlying layers.

Generally, SFe plasmas are known to provide high concentrations of fluorine radicals, leading
to high etch rates, but potentially lower selectivity.[1] CFa plasmas, often used with additives
like oxygen or hydrogen, can offer a balance between etch rate and selectivity through the
formation of polymerizing species that passivate the silicon surface.[2][3] SiFa4 is a less
common etchant for silicon nitride, but studies have explored its use, particularly in cryogenic
etching processes.
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Quantitative Data Comparison

The following table summarizes experimental data from various studies on the etching of SisNa,
SiOz, and Si using SiFs, SFs, and CF4 based plasmas. It is important to note that the process
conditions vary between studies, which can significantly impact the results. Therefore, this table
should be used as a comparative guide, and the experimental protocols should be consulted

for specific details.
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Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published research.
Below are summaries of the experimental protocols from the cited studies.

Protocol 1: Reactive lon Etching with various Fluorine-
Containing Gas Mixtures|2]

o Apparatus: A conventional parallel-plate capacitively coupled RF-driven (13.56 MHz) plasma
reactor.

o Substrates: Monocrystalline Si, thermally grown SiO: films (~1 um), and CVD-deposited
SisNa films (~0.5 um) on thin oxide layers.

e Process Gases: Mixtures of SFe, CHa, CF4, N2, H2, and Oz in various compositions.
e Process Parameters:

RF Power: 35 - 150 W

o

Pressure: 40 - 150 mTorr

[¢]

Total Gas Flow: 20 - 100 sccm

[e]

[e]

DC Self-bias Voltage: 40 - 750 V

o Etch Rate Measurement: A DEKTAK profiler was used to measure the etch depths after a
typical etching time of 10 minutes.

Protocol 2: Plasma Etching with CFa/Oz[4]

e Apparatus: A conventional parallel-plate, radial-flow plasma etcher with a 13.56 MHz RF
generator.

e Substrates: Silicon nitride (100 nm) on thermally grown silicon dioxide (50 nm) on a silicon
wafer.

e Process Gases: CF4 and Oa.
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e Process Parameters:
o RF Power: 250 - 1000 W
o Pressure: 25 - 130 Pa (approximately 187.5 - 975 mTorr)
o CF4/O2 Flow Rate: 100 sccm

o Etch Rate Measurement: Calculated from the etch depth.

Protocol 3: Characterization of SisN4 Plasma Etch[1]

o Apparatus: Tegal 700 plasma etcher.

e Process Gases: CF4 and SFs, with the effects of oxygen and hydrogen loading also
determined.

o Key Finding: An SFe etch provided a nitride-to-oxide selectivity of 6:1, while a 3:1 CF4:0:2
mixture yielded a selectivity of approximately 5:2.

Visualization of the Etching Process

The following diagrams illustrate the logical relationships in the selective etching process of

silicon nitride.
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Caption: Logical flow of the selective silicon nitride etching process.
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Caption: Simplified mechanism of plasma etching of silicon nitride.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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